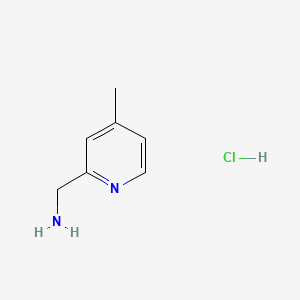

(4-Methylpyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (4-Methylpyridin-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylpyridin-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBUTUZFQBPVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679870 | |

| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-59-3 | |

| Record name | 2-Pyridinemethanamine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methylpyridin-2-yl)methanamine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a versatile building block in drug design. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, yet highly valuable, pyridine derivative: (4-Methylpyridin-2-yl)methanamine hydrochloride. We will delve into its synthesis, explore its critical role as a structural motif in drug discovery, and highlight its application in the development of novel therapeutics, with a particular focus on the clinical candidate Tavapadon.

Physicochemical Properties and Synthesis

(4-Methylpyridin-2-yl)methanamine hydrochloride is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[2] The presence of the methyl group at the 4-position and the aminomethyl group at the 2-position provides a unique combination of steric and electronic features that can be exploited in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂ | [2] |

| Molecular Weight | 158.63 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| IUPAC Name | (4-methylpyridin-2-yl)methanamine hydrochloride | ChemDraw |

| SMILES | CC1=CC(=NC=C1)CN.Cl | ChemDraw |

Synthesis of (4-Methylpyridin-2-yl)methanamine Hydrochloride: A Representative Protocol

While various synthetic routes to substituted pyridin-2-yl-methylamines have been reported in the patent literature, a common approach involves the reduction of a corresponding nitrile or the amination of a halomethylpyridine. Below is a representative, multi-step synthesis adapted from established chemical principles, commencing from 4-methyl-2-cyanopyridine.

Figure 1: General synthetic scheme for (4-Methylpyridin-2-yl)methanamine hydrochloride.

Experimental Protocol:

Step 1: Reduction of 4-Methyl-2-cyanopyridine to (4-Methylpyridin-2-yl)methanamine

-

To a solution of 4-methyl-2-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or tetrahydrofuran) in a high-pressure reactor, add a catalytic amount of Raney Nickel (5-10 wt%).

-

Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, carefully vent the hydrogen gas, and filter the catalyst through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to yield crude (4-Methylpyridin-2-yl)methanamine as an oil.

Alternative Reducing Agent: Lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent can also be employed for this reduction, though requires more stringent anhydrous conditions and careful quenching.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude (4-Methylpyridin-2-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to afford (4-Methylpyridin-2-yl)methanamine hydrochloride as a crystalline solid.

The Role of (4-Methylpyridin-2-yl)methanamine in Drug Discovery: A Case Study of Tavapadon

The true value of a chemical building block is demonstrated by its successful incorporation into a clinically relevant molecule. A prime example showcasing the utility of the (4-Methylpyridin-2-yl)methanamine scaffold is Tavapadon (formerly CVL-751 or PF-06649751), an investigational, selective partial agonist of the dopamine D1 and D5 receptors for the treatment of Parkinson's disease.[3][4]

Mechanism of Action and Therapeutic Rationale

Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain and resulting in motor symptoms.[5] Traditional dopamine agonists primarily target the D2 and D3 receptors, which can be effective but are often associated with undesirable side effects such as impulse control disorders, excessive daytime sleepiness, and hallucinations.[2][6]

Tavapadon was designed to selectively activate the D1 and D5 receptors, which are more localized to motor neurons.[2][7] This selectivity is hypothesized to provide robust motor benefits comparable to levodopa, the gold standard treatment, while minimizing the D2/D3-related side effects.[5] Furthermore, as a partial agonist, Tavapadon provides sufficient receptor stimulation for a therapeutic effect without over-activating the receptors, which may reduce the risk of developing dyskinesias.[5][8]

Figure 2: Simplified signaling pathway of Tavapadon.

Structure-Activity Relationship (SAR) Insights

The development of Tavapadon and related D1/D5 agonists has provided valuable insights into the structural requirements for potent and selective activity. The (4-Methylpyridin-2-yl)methanamine moiety plays a crucial role in orienting the molecule within the receptor binding pocket and engaging in key interactions.

| Compound/Moiety | Target(s) | Key Structural Features | Activity/Selectivity | Reference |

| Tavapadon | D1/D5 (partial agonist) | (4-Methylpyridin-2-yl)methanamine-like core | Ki = 9 nM (D1), 13 nM (D5); >480-fold selectivity over D2/D3 | [3] |

| (2-Chloropyridin-4-yl)methanamine | LOXL2 (inhibitor) | 2-chloro substitution | IC₅₀ = 126 nM | [9] |

| General Pyridine Derivatives | Various (e.g., kinases, GPCRs) | Substituent position and nature (e.g., -OMe, -OH, halogens) | Activity is highly dependent on the specific substitution pattern. | [4] |

The methyl group at the 4-position of the pyridine ring in the Tavapadon scaffold likely contributes to favorable hydrophobic interactions within the D1/D5 receptor binding site. The aminomethyl linker provides a crucial point of attachment for the rest of the pharmacophore, and its basicity allows for the formation of a salt, improving the compound's solubility and handling properties.

Synthesis of Tavapadon

The synthesis of Tavapadon, as disclosed in the patent literature (e.g., WO2014207601A1), involves a multi-step sequence where a (4-Methylpyridin-2-yl)methanamine derivative is a key intermediate. The general strategy involves the coupling of the pyridine-containing fragment with the other heterocyclic components of the final molecule.

Figure 3: Simplified retrosynthesis of Tavapadon highlighting the key building blocks.

Future Perspectives and Conclusion

(4-Methylpyridin-2-yl)methanamine hydrochloride has established itself as a valuable building block in medicinal chemistry. Its utility is underscored by its incorporation into promising clinical candidates like Tavapadon, which addresses a significant unmet need in the treatment of Parkinson's disease. The unique substitution pattern of this scaffold provides a platform for developing selective ligands for a variety of biological targets beyond dopamine receptors.

For researchers in drug discovery, the key takeaways are:

-

Privileged Scaffold: The pyridine ring, and specifically the 2-aminomethyl-4-methylpyridine substitution pattern, offers a robust starting point for library synthesis and lead optimization.

-

Tunable Properties: The aminomethyl group provides a handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

-

Proven Clinical Relevance: The progression of Tavapadon through late-stage clinical trials validates the therapeutic potential of molecules derived from this scaffold.

As our understanding of disease biology deepens, the demand for novel, selective, and safe therapeutics will continue to grow. Versatile and strategically designed building blocks like (4-Methylpyridin-2-yl)methanamine hydrochloride will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.

References

-

De La Mora, D. A., et al. (2023). Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. Clinical Pharmacology & Therapeutics, 114(3), 549-561. Available at: [Link]

-

Ferreira, L. G., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 28(13), 5085. Available at: [Link]

-

Laird, E. R., et al. (2021). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. Journal of Parkinson's Disease, 11(s1), S59-S70. Available at: [Link]

-

Wikipedia. Tavapadon. Available at: [Link]

-

PubChem. (4-Methylpyridin-2-yl)methanamine. Available at: [Link]

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Fernandez, H. (2025). Tavapadon Shows Promise for Early and Advanced Parkinson's. Consult QD, Cleveland Clinic. Available at: [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Drug Hunter. tavapadon (CVL-751, PF-06649751). Available at: [Link]

-

Neurology.org. (2022). Pharmacokinetics, Pharmacodynamics, and Safety of the Highly Selective Dopamine D1/D5 Agonist Tavapadon: Summary of Phase 1 Clinical Studies. Available at: [Link]

-

YouTube. (2026). Tavapadon and Parkinson's: A New Way to Stimulate Dopamine. Available at: [Link]

-

The Michael J. Fox Foundation for Parkinson's Research. (2025). New Parkinson's Drug Tavapadon Submitted for FDA Review. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 3. Tavapadon - Wikipedia [en.wikipedia.org]

- 4. drughunter.com [drughunter.com]

- 5. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Parkinson’s Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]

- 7. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the N-Acetylation of (4-Methylpyridin-2-yl)methanamine Hydrochloride

Abstract: This document provides a comprehensive guide for the N-acetylation of (4-Methylpyridin-2-yl)methanamine hydrochloride, a common reaction in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocol herein is designed for researchers in drug development and organic synthesis, offering a detailed, step-by-step procedure, mechanistic insights, and safety considerations.

Introduction and Significance

(4-Methylpyridin-2-yl)methanamine is a versatile building block in medicinal chemistry, featuring a primary amine and a pyridine scaffold.[1] The pyridine ring and the aminomethyl group offer multiple points for chemical modification, making it a valuable starting material for the synthesis of a wide range of biologically active molecules. Acylation of the primary amine is a fundamental transformation that introduces an amide functionality, which can alter the compound's physicochemical properties, modulate its biological activity, or serve as a key step in a larger synthetic sequence.

This application note details a robust protocol for the N-acetylation of (4-Methylpyridin-2-yl)methanamine hydrochloride using acetic anhydride as the acylating agent. The hydrochloride salt form of the amine requires the use of a base to liberate the free amine for the reaction to proceed efficiently.

Reaction Mechanism and Principle

The N-acetylation of (4-Methylpyridin-2-yl)methanamine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is facilitated by a base, such as triethylamine, which serves two critical roles:

-

Deprotonation of the Amine Hydrochloride: The triethylamine neutralizes the hydrochloride salt, generating the free, nucleophilic primary amine in situ.

-

Scavenging of the Carboxylic Acid Byproduct: The reaction produces one equivalent of acetic acid, which can protonate the starting amine or the product. Triethylamine reacts with the acetic acid to form a salt, driving the reaction to completion.

The overall transformation is the formation of a stable amide bond.

Caption: Mechanism of N-acetylation.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of similar aminopyridine derivatives.[2]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1g of starting material) | Molar Equivalents |

| (4-Methylpyridin-2-yl)methanamine hydrochloride | 1257535-59-3 | 158.63 | 1.0 g | 1.0 |

| Acetic Anhydride | 108-24-7 | 102.09 | 0.81 g (0.75 mL) | 1.25 |

| Triethylamine | 121-44-8 | 101.19 | 1.6 g (2.2 mL) | 2.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

| Ethyl acetate (for chromatography) | 141-78-6 | 88.11 | As needed | - |

| Hexanes (for chromatography) | 110-54-3 | 86.18 | As needed | - |

Equipment

-

Round-bottom flask (50 mL) with a magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and chromatography

Step-by-Step Procedure

Caption: Experimental workflow for N-acetylation.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend (4-Methylpyridin-2-yl)methanamine hydrochloride (1.0 g, 6.3 mmol) in anhydrous dichloromethane (20 mL).

-

Cooling and Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 mL, 15.8 mmol) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15 minutes. The suspension should become a clear solution as the free amine is formed.

-

Acylation: Add acetic anhydride (0.75 mL, 7.9 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v) with UV visualization. The product should have a different Rf value than the starting material.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution (~20 mL) to quench any remaining acetic anhydride and neutralize the triethylammonium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((4-methylpyridin-2-yl)methyl)acetamide.

Expected Results and Characterization

-

Yield: Typical yields for this type of reaction are in the range of 80-95%.

-

Purity: Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

-

¹H NMR (predicted, CDCl₃, 400 MHz): δ ~8.4 (d, 1H, pyridine H6), ~7.1 (s, 1H, pyridine H3), ~7.0 (d, 1H, pyridine H5), ~6.5 (br s, 1H, NH), 4.5 (d, 2H, CH₂), 2.4 (s, 3H, pyridine-CH₃), 2.0 (s, 3H, acetyl-CH₃).

-

¹³C NMR (predicted, CDCl₃, 100 MHz): δ ~170 (C=O), ~158 (pyridine C2), ~149 (pyridine C6), ~148 (pyridine C4), ~123 (pyridine C5), ~121 (pyridine C3), ~45 (CH₂), ~23 (acetyl-CH₃), ~21 (pyridine-CH₃).

-

Mass Spectrometry (ESI+): m/z = 165.1 [M+H]⁺.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards:

-

(4-Methylpyridin-2-yl)methanamine and its hydrochloride salt: May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.

-

Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Lachrymator.

-

Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

-

-

Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient base or reaction time. | Ensure at least 2 equivalents of triethylamine are used. Extend the reaction time and continue monitoring by TLC. |

| Inactive reagents. | Use freshly opened or distilled acetic anhydride and triethylamine. Ensure the dichloromethane is anhydrous. | |

| Low yield | Product loss during work-up. | Ensure the aqueous layers are thoroughly extracted with dichloromethane. Be careful during the concentration step to avoid loss of product. |

| Side reactions. | Maintain a low temperature during the addition of acetic anhydride to minimize potential side reactions. | |

| Difficulty in purification | Co-elution of product and impurities. | Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., DCM/methanol) may be effective. |

| Presence of triethylammonium acetate salt. | Ensure thorough washing with saturated sodium bicarbonate solution during the work-up to remove the salt. |

Conclusion

This application note provides a detailed and reliable protocol for the N-acetylation of (4-Methylpyridin-2-yl)methanamine hydrochloride. By following this procedure, researchers can efficiently synthesize the corresponding acetamide, a valuable intermediate for further chemical transformations. The information on the reaction mechanism, safety precautions, and troubleshooting will aid in the successful and safe execution of this reaction.

References

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Purification challenges of (4-Methylpyridin-2-yl)methanamine hydrochloride products

Welcome to the technical support guide for (4-Methylpyridin-2-yl)methanamine hydrochloride (Product No. A11310). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. As a hydrochloride salt of a primary amine, its purification requires careful control of pH, solvent selection, and handling to achieve high purity.[1]

This guide provides field-proven insights and detailed protocols to help you troubleshoot issues and optimize your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (4-Methylpyridin-2-yl)methanamine hydrochloride. Each issue is presented in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Question 1: My final product is contaminated with a persistent, closely-related impurity. How can I remove it?

Answer: This is a frequent challenge, often stemming from isomeric impurities or unreacted starting materials from the synthesis, such as the reduction of 4-methylpyridine-2-carbonitrile. The primary culprits are often positional isomers (e.g., (2-methylpyridin-4-yl)methanamine) or over-alkylated byproducts.[2] Standard recrystallization may be insufficient due to similar solubility profiles.

Causality: The basic nitrogen on the pyridine ring and the primary amine give the molecule specific acid/base properties that can be exploited.[2] Impurities with similar pKa values will behave similarly in simple crystallization protocols.

Solution: pH-Dependent Aqueous Wash / Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from non-basic organic impurities. A patent for the related compound 2-amino-4-methylpyridine outlines a similar, highly effective industrial method.[3]

-

Principle: Your desired product, being a primary amine, will form a water-soluble salt in an acidic solution. Neutral organic impurities (like residual starting materials or non-basic byproducts) will remain in an organic solvent and can be washed away.

-

Workflow:

-

Dissolve the crude hydrochloride salt in water or dissolve the crude free base in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Acidify the aqueous layer (or extract the organic layer) with a dilute acid solution (e.g., 1M HCl) to a pH of 2-3.[3] Your product will move into the aqueous phase as the water-soluble dihydrochloride salt.

-

Separate the layers and discard the organic phase, which contains the neutral impurities.

-

Wash the acidic aqueous layer again with fresh ethyl acetate to remove any remaining non-basic contaminants.

-

Slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) to the aqueous layer until the pH is basic (pH 8-9) to liberate the free base.[3]

-

Extract the liberated free base back into an organic solvent (e.g., dichloromethane, 3x washes).

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

To obtain the final hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (like isopropanol or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol). The clean hydrochloride salt will precipitate and can be collected by filtration.

-

dot

Sources

Technical Support Center: Optimizing Reactions with (4-Methylpyridin-2-yl)methanamine Hydrochloride

Welcome to the technical support center for (4-Methylpyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on improving reaction yields and ensuring product purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and general use of (4-Methylpyridin-2-yl)methanamine hydrochloride.

Q1: What is (4-Methylpyridin-2-yl)methanamine hydrochloride and what are its primary applications?

A1: (4-Methylpyridin-2-yl)methanamine hydrochloride is the salt form of a primary amine containing a pyridine ring.[1] Its primary utility in organic synthesis is as a nucleophile in the formation of carbon-nitrogen bonds. The most common application is in reductive amination , where it reacts with aldehydes or ketones to form secondary amines.[2] These resulting structures are prevalent in many pharmaceutical compounds, making this reagent a valuable building block in medicinal chemistry.

Q2: What are the recommended storage and handling conditions for this reagent?

A2: (4-Methylpyridin-2-yl)methanamine hydrochloride should be stored in a refrigerator at 2-8°C.[1] The free base, (4-Methylpyridin-2-yl)methanamine, is classified as harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling the compound. All manipulations should be performed in a well-ventilated fume hood.

Q3: Since I am using the hydrochloride salt, do I need to add a base to my reaction?

A3: Yes, this is a critical and often overlooked point. The hydrochloride salt form means the amine is protonated and therefore not nucleophilic. To liberate the free amine in situ for the reaction to proceed, you must add a non-nucleophilic base. A common choice for this is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some documented procedures with similar compounds, a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used.[4] The amount of base should be at least one equivalent to neutralize the hydrochloride, though a slight excess (1.1-1.5 equivalents) is often used to ensure complete deprotonation.

Q4: What are suitable solvents for reductive amination with this reagent?

A4: The choice of solvent is crucial for both the imine formation and the reduction step. Common solvents for reductive amination include:

-

Methanol (MeOH)

-

1,2-Dichloroethane (DCE)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

Methanol is often a good starting point as it can facilitate imine formation. However, the choice may also depend on the specific reducing agent used. For example, sodium triacetoxyborohydride is highly effective in aprotic solvents like DCE or THF.[5]

II. Troubleshooting Guide: Low Yields and Side Product Formation

This section is structured in a question-and-answer format to directly address the most common issues encountered during reductive amination reactions with (4-Methylpyridin-2-yl)methanamine hydrochloride.

Q: My reaction yield is consistently low. What are the likely causes?

A: Low yields in this reaction can typically be traced back to one of three key areas: incomplete imine formation, an inefficient reduction step, or reagent/starting material instability. Let's break down the troubleshooting process.

1. Incomplete Imine Formation

The formation of the imine intermediate is the first and most critical step.[6] This is an equilibrium process, and several factors can prevent it from proceeding efficiently.

-

Incorrect pH: Imine formation is acid-catalyzed, but the amine must be in its free, nucleophilic form. The reaction rate is typically optimal at a pH of around 5.[7]

-

The Problem: Since you are starting with a hydrochloride salt, the initial reaction mixture is acidic. If you do not add a base, the amine remains protonated and non-nucleophilic. If you add too much strong base, you may inhibit the necessary acid catalysis for the dehydration step of imine formation.

-

The Solution: Add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or DIPEA. This will neutralize the HCl salt and allow the reaction to proceed. Often, a small amount of acetic acid is added as a catalyst to maintain the optimal pH for imine formation.[5]

-

-

Water Removal: The formation of an imine from an amine and a carbonyl compound produces one equivalent of water.[7] As this is an equilibrium, the presence of water can drive the reaction backward, hydrolyzing the imine back to the starting materials.

-

The Solution: Consider adding a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are an excellent choice as they are generally inert to the other reagents.[8]

-

2. Inefficient Reduction Step

Once the imine is formed, it must be reduced to the secondary amine. The choice of reducing agent is critical.

-

Inappropriate Reducing Agent: A reducing agent that is too strong (e.g., NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to the formation of an alcohol byproduct and a low yield of the desired amine.[5][6] A reducing agent that is too weak may not efficiently reduce the imine.

-

The Solution: Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations due to its mildness and high selectivity.[5] Sodium cyanoborohydride (NaBH₃CN) is also highly selective, particularly under mildly acidic conditions where it preferentially reduces the protonated iminium ion.[6] However, NaBH₃CN is highly toxic and can release hydrogen cyanide gas if the pH becomes too acidic, so appropriate safety precautions are essential.[9]

-

The following table summarizes common reducing agents for this transformation:

| Reducing Agent | Pros | Cons | Recommended Conditions |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines/iminiums, commercially available, less toxic than NaBH₃CN.[5] | Can be slower with hindered substrates. | One-pot reaction in aprotic solvents like DCE or THF.[5] |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminiums at controlled pH, effective.[6] | Highly toxic, potential for HCN release below pH 7.[9] | One-pot reaction in MeOH at pH 5-6. |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone, leading to alcohol byproducts.[5] | Best used in a two-step procedure: first form the imine, then add NaBH₄. |

3. Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low yield issues.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

Preventing byproduct formation with (4-Methylpyridin-2-yl)methanamine hydrochloride

Welcome to the technical support center for (4-Methylpyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, with a focus on preventing byproduct formation. The following question-and-answer format directly addresses specific issues you may encounter during your synthetic work.

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is a cornerstone of modern synthetic chemistry. However, the nucleophilic nature of both the primary amine of (4-Methylpyridin-2-yl)methanamine and the pyridine nitrogen can lead to undesired side reactions. This section provides insights into mitigating these issues.

FAQ 1: I am observing a significant amount of a higher molecular weight byproduct in my amide coupling reaction. What is it and how can I prevent it?

Answer:

A common byproduct in amide coupling reactions with primary amines is the diacylated amine . This occurs when a second molecule of the activated carboxylic acid reacts with the newly formed amide. The nitrogen of the amide bond, although less nucleophilic than the starting amine, can still react, especially if there is an excess of the activated acid or if the reaction is allowed to proceed for an extended period at elevated temperatures.

Causality and Prevention:

The formation of the diacylated byproduct is driven by the high reactivity of the activated carboxylic acid intermediate (e.g., an acyl chloride or an active ester) and the availability of the amide N-H proton in the product. To minimize this, consider the following strategies:

-

Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use of a slight excess (1.05-1.1 equivalents) of the carboxylic acid is often sufficient to drive the reaction to completion without promoting significant diacylation.

-

Order of Addition: Add the coupling agent to the carboxylic acid first to form the active intermediate before introducing the (4-Methylpyridin-2-yl)methanamine hydrochloride. This ensures that the amine is not exposed to a large excess of the coupling agent.

-

Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.

-

Choice of Coupling Agent: Milder coupling agents can sometimes reduce the formation of byproducts.

Experimental Protocol: Minimizing Diacylation

-

Dissolve the carboxylic acid (1.05 eq.) and a coupling agent such as HBTU (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 10-15 minutes at 0 °C to pre-activate the acid.

-

Slowly add a solution of (4-Methylpyridin-2-yl)methanamine hydrochloride (1.0 eq.) and DIPEA (1.1 eq.) in the same solvent to the reaction mixture at 0 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a mild aqueous acid to neutralize any remaining base and activated species.

FAQ 2: My reaction is sluggish, and upon workup, I isolate mostly unreacted starting material. How can I improve the reaction efficiency?

Answer:

Sluggish reactions are often due to incomplete activation of the carboxylic acid, insufficient base, or the presence of water in the reaction mixture. The hydrochloride salt of your amine requires at least one equivalent of base to be neutralized before it can participate in the reaction.

Causality and Prevention:

-

Base Stoichiometry: Ensure at least 2.1 equivalents of a non-nucleophilic base (like DIPEA or triethylamine) are used: one equivalent to neutralize the amine hydrochloride and another to facilitate the coupling reaction.

-

Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent Selection: For sterically hindered carboxylic acids or amines, more potent coupling agents like HATU or COMU may be necessary.

FAQ 3: I am seeing a byproduct with a mass corresponding to the addition of my coupling agent to my amine. What is this and how can I avoid it?

Answer:

This byproduct is likely a guanidinium or uronium salt , which can form when aminium/uronium-based coupling reagents (like HBTU or HATU) react directly with the amine nucleophile. This side reaction is more prevalent when the activation of the carboxylic acid is slow or when an excess of the coupling agent is used.

Causality and Prevention:

To circumvent this, phosphonium-based coupling reagents like PyBOP can be used, as they are less prone to this side reaction. Alternatively, ensuring rapid and efficient activation of the carboxylic acid before the amine is introduced can minimize the opportunity for this side reaction to occur.

Section 2: Troubleshooting Reductive Amination Reactions

Reductive amination is a powerful tool for forming C-N bonds. However, with a primary amine like (4-Methylpyridin-2-yl)methanamine, over-alkylation is a common pitfall.

FAQ 1: My reductive amination is producing a significant amount of a tertiary amine byproduct. How can I favor the formation of the desired secondary amine?

Answer:

The formation of a tertiary amine byproduct, such as bis((4-methylpyridin-2-yl)methyl)amine, occurs when the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced.[1]

Causality and Prevention:

This over-alkylation is a common issue in reductive aminations with primary amines.[2] To favor the formation of the secondary amine, the following strategies can be employed:

-

Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound (1.2-1.5 equivalents). This will increase the probability that the aldehyde reacts with the primary amine rather than the secondary amine product.

-

Stepwise Procedure: A stepwise approach can be very effective.[2] First, form the imine by reacting the aldehyde and amine, often with a dehydrating agent or by azeotropic removal of water. Once the imine formation is complete (as monitored by TLC or NMR), then add the reducing agent.

-

Choice of Reducing Agent: Milder and more sterically hindered reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred for controlled reductive aminations. Sodium cyanoborohydride (NaBH3CN) is also effective as it is more selective for the iminium ion over the carbonyl group.[1]

Experimental Protocol: Stepwise Reductive Amination

-

Dissolve the aldehyde (1.0 eq.) and (4-Methylpyridin-2-yl)methanamine hydrochloride (1.2 eq.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

-

Add a base (e.g., triethylamine, 1.2 eq.) to neutralize the hydrochloride salt.

-

Add a dehydrating agent, such as molecular sieves, and stir the mixture at room temperature until imine formation is complete (monitor by TLC or LC-MS).

-

In a separate flask, prepare a solution or suspension of the reducing agent (e.g., NaBH4, 1.5 eq.) in the same solvent.

-

Slowly add the reducing agent to the imine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Work up the reaction by quenching with water, followed by extraction and purification.

FAQ 2: My reaction is not going to completion, and I am left with a mixture of starting materials and the imine intermediate. What can I do?

Answer:

Incomplete reaction can be due to several factors, including an insufficiently reactive reducing agent, non-optimal pH, or the presence of water (if using a water-sensitive reducing agent).

Causality and Prevention:

-

pH Control: The formation of the imine is acid-catalyzed, but a strongly acidic medium will protonate the amine, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 6.[3]

-

Reducing Agent Reactivity: If using a very mild reducing agent, it may not be potent enough to reduce the imine efficiently. While NaBH4 is a strong reducing agent, it can also reduce the starting aldehyde or ketone if not used in a stepwise manner.[1]

-

Solvent Choice: Ensure your solvent is compatible with your chosen reducing agent. For instance, STAB is sensitive to water and not ideal for use in methanol.

Section 3: Purification Strategies

Effective purification is critical for obtaining your desired product in high purity. The basic nature of the pyridine ring in your product will influence the choice of purification method.

FAQ 1: What is a good starting point for purifying my amide or secondary amine product by column chromatography?

Answer:

For compounds containing a pyridine moiety, it is often beneficial to add a small amount of a basic modifier to the eluent to prevent the compound from tailing on the silica gel column.

Recommended Solvent Systems:

A good starting point for column chromatography is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

-

For Amides: Start with a low polarity mobile phase (e.g., 100% DCM or 10% ethyl acetate in hexanes) and gradually increase the polarity with methanol or ethyl acetate. Adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase can significantly improve peak shape.

-

For Secondary Amines: These are generally more polar than the corresponding amides. A steeper gradient of methanol in DCM is often required. Again, the addition of a basic modifier is highly recommended.

FAQ 2: Can I use an acidic workup to purify my product?

Answer:

Yes, an acid-base extraction can be a very effective method for purifying your product, especially for removing non-basic impurities.

Acid-Base Extraction Protocol:

-

Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

-

Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your amine-containing product should move into the aqueous layer as the protonated salt.

-

Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

-

Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO3) to a pH > 9.

-

Extract the now neutral product back into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified product.

Section 4: Visualizing Reaction Pathways

Diagram 1: Amide Coupling and Diacylation Byproduct Formation

Caption: Amide coupling pathway and potential diacylation side reaction.

Diagram 2: Reductive Amination and Over-Alkylation

Caption: Reductive amination pathway showing the formation of the desired secondary amine and the over-alkylation byproduct.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MySkinRecipes. (n.d.). Bis(4-methylpyridin-2-yl)amine. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

ResearchGate. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. [Link]

-

MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

-

ResearchGate. (2022). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). [Link]

-

RSC Publishing. (2013). Preparation of secondary amines by reductive amination with metallic magnesium. [Link]

-

Shimadzu. (n.d.). LCMS-8050 Application - Food Safety Analysis. [Link]

-

Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

Sources

Technical Support Center: Synthesis of (4-Methylpyridin-2-yl)methanamine Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and scale-up of (4-Methylpyridin-2-yl)methanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. We will delve into the practical aspects of the synthesis, focusing on scalability, impurity control, and robust salt formation.

Introduction

(4-Methylpyridin-2-yl)methanamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). While several synthetic routes are available, scaling these processes from the lab to pilot plant or manufacturing scale often presents significant challenges. This guide provides a question-and-answer-based approach to troubleshoot common issues, ensuring a more efficient and robust synthetic process.

Synthetic Route Overview

Two primary synthetic routes are commonly employed for the synthesis of (4-Methylpyridin-2-yl)methanamine. The choice of route often depends on the starting material availability, cost, and the desired scale of production.

Caption: Common synthetic routes to (4-Methylpyridin-2-yl)methanamine hydrochloride.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and scale-up of (4-Methylpyridin-2-yl)methanamine hydrochloride.

Part 1: Reductive Amination Route (Route A)

Q1: My reductive amination reaction is sluggish and gives low yields. What are the potential causes and how can I optimize it?

A1: Sluggish reactions and low yields in reductive amination are common issues, often stemming from several factors. Let's break down the potential causes and solutions:

-

Inefficient Imine Formation: The first step is the formation of the imine from 4-methyl-2-pyridinecarboxaldehyde and ammonia. This equilibrium can be unfavorable.

-

Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back to the starting materials.

-

Solution:

-

Water Removal: On a laboratory scale, a Dean-Stark trap can be effective. For larger scale, azeotropic distillation with a suitable solvent like toluene is a practical approach.

-

Ammonia Source: Using anhydrous ammonia gas or a solution of ammonia in an organic solvent (e.g., methanol, isopropanol) can be more effective than aqueous ammonia. For larger scale operations, using aqueous ammonia with a catalytic amount of a Lewis acid like Ti(OEt)₄ can be a safer and effective alternative.[1]

-

pH Control: The reaction is often favored under slightly acidic conditions which can catalyze imine formation. However, strong acidic conditions can protonate the ammonia, making it non-nucleophilic. A pH of 5-6 is generally optimal.

-

-

-

Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

-

Causality: Sodium borohydride (NaBH₄) is a common and cost-effective choice, but its reactivity is highly dependent on the solvent and temperature. It can also reduce the starting aldehyde if not controlled properly.

-

Solution:

-

Staged Addition: A common strategy is to first allow the imine to form before adding the reducing agent. This minimizes the reduction of the starting aldehyde.

-

Alternative Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations and can be used in a one-pot procedure. However, it is more expensive, which can be a consideration for large-scale synthesis.

-

Catalytic Hydrogenation: For large-scale production, catalytic hydrogenation (e.g., using H₂ gas with a catalyst like Pd/C or Raney Nickel) is often the most economical and efficient method. This approach avoids the use of stoichiometric metal hydrides and simplifies work-up.[2]

-

-

Q2: I am observing significant amounts of the corresponding alcohol (from aldehyde reduction) and dialkylated amine as byproducts. How can I minimize these?

A2: The formation of these byproducts points to issues with reaction selectivity and control.

-

Alcohol Formation:

-

Causality: This occurs when the reducing agent reacts with the starting aldehyde before it forms the imine. This is particularly problematic with strong reducing agents like NaBH₄.

-

Solution:

-

As mentioned in A1, ensure imine formation is complete before adding the reducing agent.

-

Use a milder reducing agent like NaBH(OAc)₃.

-

Lower the reaction temperature during the addition of the reducing agent to control its reactivity.

-

-

-

Dialkylated Amine Formation:

-

Causality: The desired primary amine product can react with another molecule of the aldehyde to form a secondary amine, which is then reduced.

-

Solution:

-

Stoichiometry Control: Use a large excess of ammonia relative to the aldehyde. This statistically favors the formation of the primary amine.

-

Slow Aldehyde Addition: On a larger scale, adding the aldehyde slowly to the ammonia solution can help maintain a high effective concentration of ammonia and minimize the formation of the secondary amine.

-

-

Part 2: Nitrile Reduction Route (Route B)

Q3: The reduction of 4-methyl-2-cyanopyridine is not going to completion, and I'm having difficulty with the work-up. What are the key considerations for this step at scale?

A3: The reduction of a nitrile to a primary amine is a powerful transformation, but it has its own set of challenges, especially during scale-up.

-

Incomplete Reaction:

-

Causality: The choice of reducing agent and reaction conditions are paramount. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its efficiency and atom economy. Catalyst deactivation can be a major issue.

-

Solution:

-

Catalyst Selection: Raney Nickel and Palladium on carbon (Pd/C) are common catalysts. The choice will depend on the specific derivative and potential for side reactions. Catalyst loading and quality are critical.

-

Reaction Conditions: Hydrogen pressure and temperature need to be optimized. Higher pressures and temperatures generally lead to faster reactions but can also promote side reactions. A systematic Design of Experiments (DoE) approach is recommended for optimization at scale.

-

Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Ensuring the purity of the starting nitrile is crucial.

-

-

-

Work-up and Isolation:

-

Causality: If using metal hydrides like Lithium Aluminum Hydride (LiAlH₄) on a lab scale, the work-up can be hazardous and difficult to manage at a larger scale due to the formation of gelatinous aluminum salts.

-

Solution:

-

Fieser Work-up: For LiAlH₄ reactions, a carefully controlled Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can help to granulate the aluminum salts, making them easier to filter. However, this is often not ideal for large-scale operations due to safety concerns with quenching LiAlH₄.

-

Catalytic Hydrogenation Advantage: This is where catalytic hydrogenation shines. After the reaction, the catalyst is simply filtered off, and the product is in the reaction solvent, simplifying the work-up significantly.

-

-

Part 3: Hydrochloride Salt Formation and Purification

Q4: I am struggling to isolate the (4-Methylpyridin-2-yl)methanamine hydrochloride as a crystalline solid. It often oils out or is very hygroscopic. What can I do?

A4: The final salt formation and crystallization is a critical step that dictates the purity and handling properties of the final product. Oiling out and hygroscopicity are common challenges with hydrochloride salts of amines.[3]

-

Oiling Out During Crystallization:

-

Causality: This often happens when the concentration of the product is too high, or the cooling rate is too fast, leading to precipitation above the melting point of the solvated salt.[4] The choice of solvent is also critical.

-

Solution:

-

Solvent Selection: A good crystallization solvent system will have high solubility for the salt at elevated temperatures and low solubility at room temperature or below. A mixture of solvents is often required. For hydrochloride salts, common choices include isopropanol (IPA), ethanol, or mixtures with less polar co-solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or toluene.

-

Controlled Cooling: Implement a slow, controlled cooling profile. A linear cooling rate is often a good starting point. Seeding the solution with a small amount of crystalline product at the appropriate temperature can promote controlled crystallization and prevent oiling out.

-

Anti-Solvent Addition: A strategy of adding an anti-solvent (a solvent in which the salt is poorly soluble) to a solution of the salt can induce crystallization. The anti-solvent should be added slowly to a well-agitated solution to avoid localized high supersaturation which can lead to oiling.

-

-

-

Hygroscopicity of the Final Product:

-

Causality: Hydrochloride salts are often hygroscopic due to the strong ionic character and the presence of the chloride ion.

-

Solution:

-

Alternative Salts: If hygroscopicity is a major issue that cannot be resolved through process changes, exploring alternative salt forms (e.g., mesylate, tosylate, or fumarate) may be necessary.[5] A comprehensive salt screening study can identify a more physically stable form.

-

Drying and Packaging: Ensure the final product is dried under vacuum at an appropriate temperature to a low and consistent water content. The product should then be packaged in a moisture-impermeable container under a dry atmosphere (e.g., nitrogen).

-

-

Q5: How can I effectively purify the crude (4-Methylpyridin-2-yl)methanamine before hydrochloride salt formation to ensure high purity of the final product?

A5: A robust purification of the free base is essential for a high-purity final product.

-

Aqueous Work-up and Extraction:

-

Causality: The basic nature of the amine allows for an effective purification by liquid-liquid extraction.

-

Protocol:

-

After the reaction, quench any remaining reducing agent carefully.

-

Adjust the pH of the aqueous solution to >10 with a base like NaOH to ensure the amine is in its free base form.

-

Extract the free base into a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or MTBE. Multiple extractions will ensure a good recovery.

-

Wash the combined organic layers with brine to remove excess water.

-

Dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.

-

-

-

Distillation:

-

Causality: If the free base is a liquid and thermally stable, vacuum distillation can be a highly effective purification method, especially at a larger scale, to remove non-volatile impurities.

-

Considerations: Determine the boiling point of the free base under vacuum. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Part 4: Safety Considerations for Scale-Up

Q6: What are the major safety hazards I should be aware of when scaling up the synthesis of (4-Methylpyridin-2-yl)methanamine hydrochloride?

A6: Process safety is paramount during scale-up. Several hazards need to be carefully managed.

-

Sodium Borohydride (NaBH₄) Reactions:

-

Hazard: NaBH₄ reacts with water and protic solvents to generate hydrogen gas, which is highly flammable and can form explosive mixtures with air.[6][7] The reaction is also exothermic.

-

Mitigation:

-

Ensure the reactor is equipped with adequate ventilation and a pressure relief system.

-

Add NaBH₄ portion-wise to control the rate of hydrogen evolution and the exotherm.

-

Carefully control the temperature with an efficient cooling system.

-

The quench of excess NaBH₄ must be performed slowly and with cooling.

-

For large-scale operations, consider using a safer alternative like catalytic hydrogenation.

-

-

-

Catalytic Hydrogenation:

-

Hazard: Handling of flammable hydrogen gas under pressure and the use of pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C).

-

Mitigation:

-

Use a properly designed and rated hydrogenation reactor (autoclave).

-

Ensure proper grounding and bonding to prevent static discharge.

-

Handle pyrophoric catalysts under an inert atmosphere or wetted with a solvent.

-

Follow strict procedures for catalyst loading, unloading, and filtration.

-

-

-

Handling of Hydrochloride:

-

Hazard: Hydrogen chloride (HCl) is a corrosive gas or acidic solution.

-

Mitigation:

-

Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Have an appropriate neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of spills.

-

-

Data Summary

| Parameter | Route A (Reductive Amination) | Route B (Nitrile Reduction) |

| Starting Material | 4-Methyl-2-pyridinecarboxaldehyde | 4-Methyl-2-cyanopyridine |

| Key Reagents | Ammonia, Reducing Agent (H₂/Catalyst, NaBH₄) | Reducing Agent (H₂/Catalyst, LiAlH₄) |

| Scalability Pros | Milder conditions possible with certain reducing agents. | Catalytic hydrogenation is highly scalable and atom-economical. |

| Scalability Cons | Stoichiometric reducing agents can be costly and generate waste. Potential for byproduct formation. | High pressure/temperature for hydrogenation. LiAlH₄ is hazardous at scale. |

| Common Impurities | Starting aldehyde, corresponding alcohol, dialkylated amine. | Unreacted nitrile, over-reduced byproducts. |

Experimental Protocols

Protocol 1: Lab-Scale Reductive Amination using Sodium Borohydride

-

To a solution of 4-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol (10 vol), add a 7N solution of ammonia in methanol (5.0 eq) at room temperature.

-

Stir the mixture for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete.

-

Carefully quench the reaction by the slow addition of water (5 vol) at 0-5 °C.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Adjust the pH of the remaining aqueous solution to >10 with 2N NaOH.

-

Extract the product with dichloromethane (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude (4-Methylpyridin-2-yl)methanamine as an oil.

Protocol 2: Hydrochloride Salt Formation and Crystallization

-

Dissolve the crude (4-Methylpyridin-2-yl)methanamine (1.0 eq) in isopropanol (5 vol).

-

Slowly add a solution of HCl in isopropanol (1.05 eq) dropwise at room temperature with vigorous stirring.

-

If the product does not precipitate, cool the solution to 0-5 °C and continue stirring. Seeding with a small crystal of the product may be necessary.

-

If the product oils out, add a small amount of a non-polar co-solvent like MTBE or heptane until a slurry is formed.

-

Stir the resulting slurry at 0-5 °C for 1-2 hours.

-

Collect the solid by filtration, wash with cold isopropanol, and then with MTBE.

-

Dry the solid under vacuum at 40-50 °C to a constant weight.

Visualization of Key Workflows

Caption: Workflow for the purification of the free amine via acid-base extraction.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

-

(4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

-

Troubleshooting - Chemistry LibreTexts. Available at: [Link]

-

Large-scale reductive amination and synthesis applications - ResearchGate. Available at: [Link]

-

Synthesis of Heteroaromatic Compounds - PMC - NIH. Available at: [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More? - Solvias. Available at: [Link]

-

Sodium borohydride - Standard Operating Procedure. Available at: [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.

-

Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- And Piperidine-Free Knoevenagel-Doebner Condensation - ResearchGate. Available at: [Link]

-

Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone | Request PDF - ResearchGate. Available at: [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. Available at: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

-

Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]

-

Process Intensification of a Napabucasin Manufacturing Method Utilizing Microflow Chemistry - PMC - NIH. Available at: [Link]

-

Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. Available at: [Link]

-

Pilot-Plant Preparation of an ??v??3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid - ResearchGate. Available at: [Link]

-

Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

-

Chemical reaction hazards associated with the use of sodium borohydride - IChemE. Available at: [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. icheme.org [icheme.org]

Validation & Comparative

A Senior Application Scientist's Guide to Elemental Analysis in the Characterization of Novel Compounds Derived from (4-Methylpyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synthesis of novel compounds is the cornerstone of innovation. A particularly fruitful starting material for generating new chemical entities with potential therapeutic applications is (4-Methylpyridin-2-yl)methanamine hydrochloride. Its inherent structural motifs—a pyridine ring and a primary amine—offer a versatile scaffold for building complex molecules, especially in the realm of nitrogen-containing heterocyclic compounds which are prevalent in pharmaceuticals.[1]

However, the successful synthesis of a novel compound is only the first step. Rigorous structural confirmation and purity assessment are paramount to ensure the validity of subsequent biological and material testing. Among the arsenal of analytical techniques available to the modern chemist, elemental analysis remains a fundamental and indispensable tool for verifying the empirical formula of a newly synthesized compound.[2][3]

This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the characterization of novel compounds synthesized using (4-Methylpyridin-2-yl)methanamine hydrochloride. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to aid researchers in making informed decisions for their analytical workflows.

The Central Role of Elemental Analysis: A Trustworthy Foundation

Elemental analysis, specifically CHNS combustion analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[4] This technique is predicated on the complete combustion of the compound in a high-temperature furnace in the presence of excess oxygen. The resulting gases—carbon dioxide, water vapor, and nitrogen oxides (which are subsequently reduced to dinitrogen)—are then separated and quantified by a detector.

The primary value of elemental analysis lies in its ability to provide a direct measure of the elemental composition of a bulk sample. This data is then compared to the theoretical elemental composition calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% tolerance for each element, provides strong evidence for the compound's empirical formula and its purity.[2][5]

A Hypothetical Case Study: Synthesis and Analysis of a Novel Schiff Base

To illustrate the practical application and interpretation of elemental analysis, let's consider the synthesis of a hypothetical novel Schiff base, "Compound X," derived from (4-Methylpyridin-2-yl)methanamine hydrochloride and 4-hydroxybenzaldehyde.

Synthesis of Compound X:

(4-Methylpyridin-2-yl)methanamine hydrochloride is first neutralized with a suitable base (e.g., triethylamine) to liberate the free amine. This is followed by a condensation reaction with 4-hydroxybenzaldehyde in a suitable solvent like ethanol, typically under reflux conditions, to form the corresponding Schiff base (an imine).

DOT Script for Synthesis Workflow

Caption: Synthetic workflow for the preparation of Compound X.

Proposed Structure and Theoretical Elemental Composition of Compound X:

-

Molecular Formula: C₁₄H₁₄N₂O

-

Molecular Weight: 226.28 g/mol

-

Theoretical Elemental Composition:

-

%C = (14 * 12.011) / 226.28 * 100 = 74.31%

-

%H = (14 * 1.008) / 226.28 * 100 = 6.24%

-

%N = (2 * 14.007) / 226.28 * 100 = 12.38%

-

Experimental Protocol: CHN Elemental Analysis of Compound X

This protocol outlines the standard procedure for performing CHN elemental analysis on a solid organic compound like Compound X.

Instrumentation: A standard CHNS/O elemental analyzer (e.g., Thermo Scientific FlashSmart EA, Elementar Vario EL cube).

Materials:

-

Pure, dry sample of Compound X (2-3 mg)

-

Tin capsules

-

Standard reference material (e.g., Acetanilide)

-

High-purity helium (carrier gas)

-

High-purity oxygen (combustion gas)

Procedure:

-

Instrument Calibration: Calibrate the instrument using a known standard such as acetanilide. This establishes the response factors for the detector for C, H, and N.

-

Sample Preparation: Accurately weigh 2-3 mg of the finely ground and dried Compound X into a tin capsule. The sample must be homogenous and free of solvent and water to ensure accurate results.[6]

-

Sample Loading: Seal the tin capsule and place it in the autosampler of the elemental analyzer.

-

Combustion: The sample is dropped into a combustion tube heated to approximately 1000 °C in a pure oxygen environment. The tin capsule promotes flash combustion.

-

Reduction and Gas Separation: The combustion gases (CO₂, H₂O, NOx) are passed through a reduction tube containing copper to convert NOx to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

-

Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.

-

Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Interpreting the Results for Compound X:

| Element | Theoretical % | Found % | Deviation % |

| Carbon (C) | 74.31 | 74.15 | -0.16 |

| Hydrogen (H) | 6.24 | 6.30 | +0.06 |

| Nitrogen (N) | 12.38 | 12.45 | +0.07 |

The experimental data for Compound X shows a deviation of less than ±0.4% for all elements, which is within the acceptable range for publication in most scientific journals.[2][5] This provides strong evidence that the synthesized compound has the proposed empirical formula and is of high purity.

Comparative Analysis with Other Techniques

While elemental analysis is a powerful tool, it is most effective when used in conjunction with other analytical methods. The following table compares elemental analysis with other common techniques for the characterization of novel compounds.

| Analytical Technique | Information Provided | Strengths | Limitations |

| Elemental Analysis (CHNS) | Elemental composition (%C, H, N, S) | Provides fundamental confirmation of the empirical formula and purity of the bulk sample.[3] | Does not provide information about molecular weight, connectivity, or stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion. | Provides a highly accurate molecular weight, allowing for the determination of the molecular formula.[7] | Does not provide information about the connectivity of atoms or stereochemistry. Fragmentation patterns can be complex to interpret. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Information about the chemical environment and connectivity of atoms. | Provides detailed structural information, including the carbon-hydrogen framework and the presence of functional groups. Essential for elucidating the exact structure of a molecule.[8] | Can be less sensitive than MS. Complex spectra can be difficult to interpret for large or highly symmetric molecules. Does not directly provide molecular weight. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | A quick and simple method to identify the presence of key functional groups (e.g., C=O, O-H, N-H). | Provides limited information about the overall structure of the molecule. |

| X-ray Crystallography | The precise three-dimensional arrangement of atoms in a crystal. | Provides the unambiguous, absolute structure of a molecule, including stereochemistry. | Requires a single, high-quality crystal, which can be difficult to obtain. |

DOT Script for Analytical Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Researcher's Guide to (4-Methylpyridin-2-yl)methanamine Hydrochloride: A Cost-Benefit Analysis in Quinazoline Synthesis

For the forward-thinking researcher in drug discovery and organic synthesis, the selection of building blocks is a critical decision point, balancing reactivity, yield, and cost. This guide provides an in-depth cost-benefit analysis of (4-Methylpyridin-2-yl)methanamine hydrochloride, a versatile pyridine-containing amine, in the context of quinazoline synthesis. By objectively comparing its performance and cost against a common alternative, benzylamine, this document equips researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed strategic decisions in their synthetic endeavors.

Introduction: The Quinazoline Scaffold and the Role of Amine Reagents

Quinazolines and their derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] A common and effective strategy for the synthesis of 2-substituted quinazolines involves the condensation of a 2-aminoaryl ketone or nitrile with an appropriate amine.[2][3] The choice of the amine reagent is pivotal, directly influencing the reaction efficiency, the nature of the substituent at the 2-position, and the overall cost-effectiveness of the synthesis.